Cas no 6750-10-3 (Naphtho[1,2-c]furan-3(1H)-one,4,5,5a,6,7,8,9,9a-octahydro-1,4-dihydroxy-6,6,9a-trimethyl-,(1R,4S,5aS,9aS)-)
6750-10-3 structure
Product Name:Naphtho[1,2-c]furan-3(1H)-one,4,5,5a,6,7,8,9,9a-octahydro-1,4-dihydroxy-6,6,9a-trimethyl-,(1R,4S,5aS,9aS)-
Numero CAS:6750-10-3
MF:C15H22O4
MW:266.332785129547
CID:837505
PubChem ID:15407259
Update Time:2025-04-19
Naphtho[1,2-c]furan-3(1H)-one,4,5,5a,6,7,8,9,9a-octahydro-1,4-dihydroxy-6,6,9a-trimethyl-,(1R,4S,5aS,9aS)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Naphtho[1,2-c]furan-3(1H)-one, 4,5,5a,6,7,8,9,9a-octahydro-1,4-dihydroxy-6,6,9a-trimethyl-, (1R,4S,5aS,9aS)-
- Fuegin
- Naphtho[1,2-c]furan-3(1H)-one,4,5,5a,6,7,8,9,9a-octahydro-1,4-dihydroxy-6,6,9a-trimethyl-,(1R,...
- Naphtho[1,2-c]furan-3(1H)-one,4,5,5a,6,7,8,9,9a-octahydro-1,4-dihydroxy-6,6,9a-trimethyl-,(1R,4S,5aS,9aS)-
- (+)-Fuegin
- (1R,4S,5AS,9aS)-1,4-dihydroxy-6,6,9a-trimethyl-4,5,5a,6,7,8,9,9a-octahydronaphtho[1,2-c]furan-3(1H)-one
- 6750-10-3
- SCHEMBL7749358
- (1R,4S,5aS,9aS)-1,4-dihydroxy-6,6,9a-trimethyl-4,5,5a,7,8,9-hexahydro-1H-benzo[e][2]benzofuran-3-one
- FS-10056
- AKOS040761752
- Dendocarbin L
- 350986-86-6
- Dendocarbin M
- (1R,4S,5AS,9AS)-1,4-DIHYDROXY-6,6,9A-TRIMETHYL-1H,4H,5H,5AH,7H,8H,9H-NAPHTHO[1,2-C]FURAN-3-ONE
-
- Inchi: 1S/C15H22O4/c1-14(2)5-4-6-15(3)9(14)7-8(16)10-11(15)13(18)19-12(10)17/h8-9,13,16,18H,4-7H2,1-3H3/t8-,9-,13+,15-/m0/s1
- Chiave InChI: FFDNVMGPKVVVOG-JCTPYMPQSA-N
- Sorrisi: O1C(C2[C@H](C[C@H]3C(C)(C)CCC[C@]3(C)C=2[C@@H]1O)O)=O
Proprietà calcolate
- Massa esatta: 266.15200
- Massa monoisotopica: 266.15180918g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 19
- Conta legami ruotabili: 0
- Complessità: 465
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 4
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.609
- Superficie polare topologica: 66.8Ų
Proprietà sperimentali
- Colore/forma: Powder
- Densità: 1.2±0.1 g/cm3
- Punto di ebollizione: 472.7±45.0 °C at 760 mmHg
- Punto di infiammabilità: 177.5±22.2 °C
- PSA: 66.76000
- LogP: 1.75540
- Pressione di vapore: 0.0±2.7 mmHg at 25°C
Naphtho[1,2-c]furan-3(1H)-one,4,5,5a,6,7,8,9,9a-octahydro-1,4-dihydroxy-6,6,9a-trimethyl-,(1R,4S,5aS,9aS)- Informazioni sulla sicurezza
- Dichiarazione di pericolo: H303Può essere dannoso se ingerito+H313Il contatto con la pelle può essere dannoso+H333L'inalazione può essere dannosa per il corpo
- Dichiarazione di avvertimento: P264+P280+P305+P351+P338+P337+P313
- Istruzioni di sicurezza: H303+H313+H333
- Condizioni di conservazione:Conservare a 4 ℃, meglio a -4 ℃
Naphtho[1,2-c]furan-3(1H)-one,4,5,5a,6,7,8,9,9a-octahydro-1,4-dihydroxy-6,6,9a-trimethyl-,(1R,4S,5aS,9aS)- Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F50880-5mg |
Fuegin |
6750-10-3 | ,HPLC≥98% | 5mg |
¥5280.0 | 2023-09-07 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN4083-1 mg |
Fuegin |
6750-10-3 | 1mg |
¥2355.00 | 2022-04-26 | ||
| A2B Chem LLC | AH18703-5mg |
Fuegin |
6750-10-3 | 98.0% | 5mg |
$660.00 | 2024-04-19 | |
| TargetMol Chemicals | TN4083-1 ml * 10 mm |
Fuegin |
6750-10-3 | 1 ml * 10 mm |
¥ 3810 | 2024-07-20 | ||
| TargetMol Chemicals | TN4083-5 mg |
Fuegin |
6750-10-3 | 98% | 5mg |
¥ 3,710 | 2023-07-11 | |
| TargetMol Chemicals | TN4083-1 mL * 10 mM (in DMSO) |
Fuegin |
6750-10-3 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 3810 | 2023-09-15 | |
| TargetMol Chemicals | TN4083-5mg |
Fuegin |
6750-10-3 | 5mg |
¥ 3710 | 2024-07-20 |
Naphtho[1,2-c]furan-3(1H)-one,4,5,5a,6,7,8,9,9a-octahydro-1,4-dihydroxy-6,6,9a-trimethyl-,(1R,4S,5aS,9aS)- Letteratura correlata
-
Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
-
Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
-
Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
-
Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
6750-10-3 (Naphtho[1,2-c]furan-3(1H)-one,4,5,5a,6,7,8,9,9a-octahydro-1,4-dihydroxy-6,6,9a-trimethyl-,(1R,4S,5aS,9aS)-) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Amadis Chemical Company Limited
Membro d'oro
CN Fornitore
Reagenti
Hangzhou Cedareal Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Shaanxi pure crystal photoelectric technology co. LTD
Membro d'oro
CN Fornitore
Reagenti
Shanghai Bent Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso